molecular formula C15H18FNO4 B13084138 2-(2-Fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid

2-(2-Fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B13084138
M. Wt: 295.31 g/mol
InChI Key: HHCUZFIQGFMFKJ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid is a complex organic compound with a molecular formula of C14H18FNO4 This compound is characterized by the presence of a fluorophenyl group, a methoxyethyl group, and a piperidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-(2-Fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-1-(2-hydroxyethyl)-6-oxopiperidine-3-carboxylic acid
  • 2-(2-Chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid
  • 2-(2-Fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-sulfonic acid

Uniqueness

2-(2-Fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid is unique due to the presence of both a fluorophenyl group and a methoxyethyl group, which confer specific chemical properties and reactivity

Properties

IUPAC Name

2-(2-fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-21-9-8-17-13(18)7-6-11(15(19)20)14(17)10-4-2-3-5-12(10)16/h2-5,11,14H,6-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCUZFIQGFMFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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